Cas no 18654-18-7 (Benzoic acid,2-hydroxy-6-(8,11,14-pentadecatrien-1-yl)-)

Benzoic acid,2-hydroxy-6-(8,11,14-pentadecatrien-1-yl)- structure
18654-18-7 structure
Product Name:Benzoic acid,2-hydroxy-6-(8,11,14-pentadecatrien-1-yl)-
CAS No:18654-18-7
MF:C22H30O3
MW:342.471807003021
CID:211906
PubChem ID:5388781
Update Time:2025-04-19

Benzoic acid,2-hydroxy-6-(8,11,14-pentadecatrien-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-hydroxy-6-(8,11,14-pentadecatrien-1-yl)-
    • 2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid
    • anacardic acid
    • Anacardic acid IV
    • 6-(8,11,14-Pentadecatrienyl)salicylic acid
    • NSC638512
    • UNII-F5X3PZ4LDA
    • BDBM50248616
    • NSC-638512
    • SCHEMBL21705058
    • SCHEMBL154720
    • 2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid
    • 18654-18-7
    • Salicylic acid, 6-(8,11,14-pentadecatrienyl)-
    • Anacardic acid C15:3
    • BDBM512935
    • (8E,11E,14E)-Anacardic acid
    • 6-(8(Z),11(Z),14-Pentadecatrienyl)salicylic acid
    • 2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid, 9CI
    • 8,11,14-Anacardic acid
    • F5X3PZ4LDA
    • 2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trien-1-yl]benzoic acid
    • CHEBI:174627
    • CHEMBL464925
    • Benzoic acid, 2-hydroxy-6-(8,11,14-pentadecatrienyl)-
    • GTPL6999
    • 2-Hydroxy-6-(pentadeca-8,11,14-trien-1-yl)benzoic acid
    • Inchi: 1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4+,8-7+
    • InChI Key: QUVGEKPNSCFQIR-AOSYACOCSA-N
    • SMILES: OC1=CC=CC(=C1C(=O)O)CCCCCCC/C=C/C/C=C/CC=C

Computed Properties

  • Exact Mass: 342.21949481g/mol
  • Monoisotopic Mass: 342.21949481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 13
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.6
  • Topological Polar Surface Area: 57.5Ų
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.